molecular formula C11H15ClN2O B3090587 (3S)-3-Benzyl-2-piperazinone hydrochloride CAS No. 1212300-41-8

(3S)-3-Benzyl-2-piperazinone hydrochloride

Cat. No. B3090587
CAS RN: 1212300-41-8
M. Wt: 226.70
InChI Key: CMKMIBACCJYHFI-PPHPATTJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S)-3-Benzyl-2-piperazinone hydrochloride is a chemical compound that belongs to the class of piperazinones. It has a molecular formula of C14H17N2O.HCl and a molecular weight of 272.76 g/mol. This compound has been widely studied for its potential applications in various scientific fields, including medicinal chemistry, drug discovery, and neuroscience.

Scientific Research Applications

Synthesis and Chemical Characterization

  • Analog Synthesis for Anti-Thrombus Drugs : Huang Shanshan (2003) describes the synthesis of an analog of P6A, aiming to obtain a stable and effective compound for anti-thrombus applications. The synthesis involves reactions starting from piperazine to produce various intermediates, culminating in a target compound with potential anti-thrombus properties (Huang Shanshan, 2003).

  • Piperazinone Derivatives for Pharmaceutical Applications : Marvanová et al. (2016) designed and synthesized new 3-(4-arylpiperazin-1-yl)-2-hydroxypropyl 4-propoxybenzoates as potential dual antihypertensive agents. Their research included the preparation of free bases and subsequent transformation to hydrochloride salts, highlighting the role of piperazinone structures in medicinal chemistry (Marvanová et al., 2016).

Structural Analysis and Molecular Properties

  • Crystal Structure Analysis : Research by Cunico et al. (2009) on (2R,3S)-4-(arylmethyl)-1-(4-phenyl-3-amino-2-hydroxy-butyl)-piperazine derivatives showed that certain configurations of these compounds possess anti-malarial activity. The study emphasizes the significance of specific substituents and molecular conformations in determining biological activity (Cunico et al., 2009).

Application in Drug Development

  • Anticancer Potential : Lv et al. (2019) focused on the synthesis, crystal structure, and evaluation of a heterocyclic compound derived from (3S)-3-Benzyl-2-piperazinone for anti-bone cancer activity. Their research underscores the compound's potential in targeting bone cancer cell lines and its application in molecular docking studies to assess antiviral activity (Lv et al., 2019).

  • Synthesis for Improved Pharmaceutical Intermediates : An improved synthesis method for trimetazidine hydrochloride, presented by X. Ping (2003), showcases the utility of (3S)-3-Benzyl-2-piperazinone derivatives in creating more efficient and cost-effective pharmaceutical intermediates (X. Ping, 2003).

properties

IUPAC Name

(3S)-3-benzylpiperazin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O.ClH/c14-11-10(12-6-7-13-11)8-9-4-2-1-3-5-9;/h1-5,10,12H,6-8H2,(H,13,14);1H/t10-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMKMIBACCJYHFI-PPHPATTJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C(N1)CC2=CC=CC=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC(=O)[C@@H](N1)CC2=CC=CC=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S)-3-Benzyl-2-piperazinone hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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